molecular formula C9H5NO4 B3269211 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid CAS No. 50469-21-1

4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B3269211
CAS No.: 50469-21-1
M. Wt: 191.14 g/mol
InChI Key: WGYNRNHUDKJMPG-UHFFFAOYSA-N
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Description

4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives as starting materials, which undergo cyclization reactions to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dioxo-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-1-2-6(12)8-7(5)4(3-10-8)9(13)14/h1-3,10H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYNRNHUDKJMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 2
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 3
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 4
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 5
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 6
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid

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